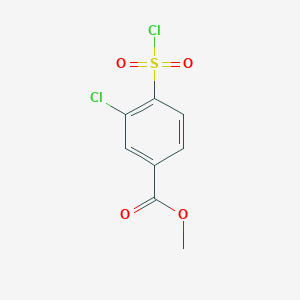

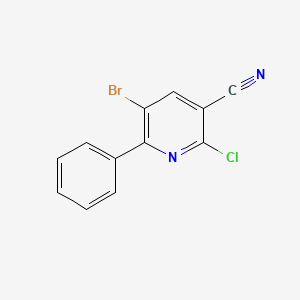

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

概要

説明

Synthesis Analysis

The synthesis of a similar compound, 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, involves the use of phosphorous oxychloride . The reaction was carried out by refluxing a mixture of 7-(3-chloro-propoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile and phosphorous oxychloride for 1.5 hours . The excess reagent was then removed under reduced pressure, and the residue was mixed with ice-cold dilute sodium hydroxide and ethyl acetate .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline include a molecular formula of C13H13Cl2NO2 and a molecular weight of 286.15 . The compound has a predicted boiling point of 478.1±40.0 °C and a density of 1.37 . It is stored in an inert atmosphere at room temperature .科学的研究の応用

Anti-Tumor Medication Synthesis

“4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline” is a useful intermediate in the green preparation of the anti-tumor medication Bosutinib . Bosutinib is a tyrosine kinase inhibitor used for the treatment of certain types of leukemia.

Chemical Research

Due to its unique structure, “4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline” is of interest in chemical research, particularly in the study of quinoline derivatives. Quinolines are a class of organic compounds with various biological activities, and this specific derivative could be used in the development of new synthetic methods or the study of reaction mechanisms .

Development of New Pharmaceuticals

The compound could potentially be used in the development of new pharmaceuticals. Its structural similarity to other biologically active quinolines suggests that it could serve as a starting point for the synthesis of new drugs .

Material Science

In material science, quinoline derivatives have been studied for their potential use in organic light-emitting diodes (OLEDs). While “4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline” has not specifically been used for this purpose, its unique structure could potentially make it of interest in this field .

Environmental Science

Quinolines and their derivatives are often found in crude oil and coal tar, and they are also formed during various industrial processes. As such, methods for their detection and removal from the environment are of significant interest. “4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline” could potentially be used in studies aimed at better understanding these processes .

Education

In an educational setting, the synthesis and characterization of “4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline” could be used as a teaching tool in advanced organic chemistry courses. Students could gain hands-on experience with various techniques such as nucleophilic substitution, column chromatography, and nuclear magnetic resonance spectroscopy .

作用機序

- The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a cell membrane receptor that plays a crucial role in cancer development and progression .

Target of Action

Mode of Action

特性

IUPAC Name |

4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O2/c1-17-10-6-9-8(12(14)16-7-15-9)5-11(10)18-4-2-3-13/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTQWOJPSCVGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol](/img/structure/B1439991.png)

![2,2,2-trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1440004.png)